molecular formula C11H15N3O B13092172 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile

Cat. No.: B13092172
M. Wt: 205.26 g/mol
InChI Key: WGCDBUAIFAASJH-UHFFFAOYSA-N
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Description

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a formyl group at the 4-position of the pyrazole ring and a nitrile group at the end of a hexane chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-formylpyrazole with 5-methylhexanenitrile in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol and heating the reaction mixture to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile involves its interaction with specific molecular targets and pathways. In antimicrobial studies, the compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane integrity. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

4-(4-Formyl-1H-pyrazol-1-yl)-5-methylhexanenitrile can be compared with other pyrazole derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in scientific research.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(4-formylpyrazol-1-yl)-5-methylhexanenitrile

InChI

InChI=1S/C11H15N3O/c1-9(2)11(4-3-5-12)14-7-10(8-15)6-13-14/h6-9,11H,3-4H2,1-2H3

InChI Key

WGCDBUAIFAASJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC#N)N1C=C(C=N1)C=O

Origin of Product

United States

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